molecular formula C11H16OS B7997825 2-(n-Propylthio)phenethyl alcohol

2-(n-Propylthio)phenethyl alcohol

Cat. No.: B7997825
M. Wt: 196.31 g/mol
InChI Key: PXJIAUXQOKXINW-UHFFFAOYSA-N
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Description

2-(n-Propylthio)phenethyl alcohol is an organic compound characterized by the presence of a phenethyl alcohol moiety substituted with a propylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(n-Propylthio)phenethyl alcohol typically involves the reaction of phenethyl alcohol with a propylthio reagent under controlled conditions. One common method is the nucleophilic substitution reaction where phenethyl alcohol reacts with propylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(n-Propylthio)phenethyl alcohol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The propylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of various substituted phenethyl alcohol derivatives.

Scientific Research Applications

2-(n-Propylthio)phenethyl alcohol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(n-Propylthio)phenethyl alcohol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the growth of microorganisms by disrupting their cell membrane integrity or interfering with essential metabolic pathways.

Comparison with Similar Compounds

2-(n-Propylthio)phenethyl alcohol can be compared with other similar compounds such as:

    Phenethyl alcohol: Lacks the propylthio group, resulting in different chemical and biological properties.

    2-(n-Butylthio)phenethyl alcohol: Similar structure but with a butylthio group instead of a propylthio group, leading to variations in reactivity and applications.

    2-(n-Propylthio)benzyl alcohol:

Properties

IUPAC Name

2-(2-propylsulfanylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-2-9-13-11-6-4-3-5-10(11)7-8-12/h3-6,12H,2,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJIAUXQOKXINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=CC=C1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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